

Application Notes and Protocols: Utilizing GSK2256098 in CRISPR-Cas9 FAK Knockout Models

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Compound of Interest		
Compound Name:	GSK2256098	
Cat. No.:	B612001	Get Quote

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These application notes provide a comprehensive guide for utilizing the selective FAK inhibitor, **GSK2256098**, in conjunction with CRISPR-Cas9 mediated Focal Adhesion Kinase (FAK) knockout cellular models. This powerful combination allows for the precise dissection of FAK signaling pathways and the evaluation of FAK inhibition as a therapeutic strategy in cancer and other diseases.

Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that regulate cell survival, proliferation, migration, and invasion.[1][2] Its overexpression and hyperactivation are frequently observed in various cancer types, making it a compelling target for therapeutic intervention.[1][2] **GSK2256098** is a potent and selective, ATP-competitive inhibitor of FAK kinase activity.[3] By targeting the autophosphorylation site of FAK at tyrosine 397 (Y397), **GSK2256098** effectively blocks downstream signaling cascades, including the PI3K/Akt and ERK pathways.[1][2][3]

The advent of CRISPR-Cas9 technology enables the complete knockout of the FAK gene (PTK2), providing a clean genetic model to study the on-target effects of FAK inhibitors and to identify potential resistance mechanisms. The use of **GSK2256098** in FAK knockout models



allows researchers to distinguish between the effects of acute pharmacological inhibition and the consequences of long-term genetic ablation of FAK.

Data Presentation

Table 1: In Vitro Efficacy of GSK2256098 in Various

Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM) for FAK Y397 Phosphorylation Inhibition	Reference
OVCAR8	Ovary	15	[3][4]
U87MG	Brain	8.5	[3][4]
A549	Lung	12	[3][4]

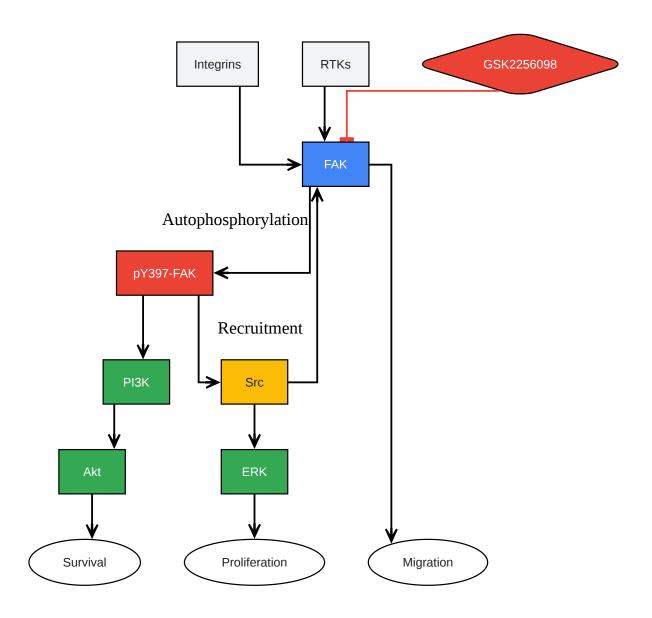
Table 2: Cellular Effects of GSK2256098 in Pancreatic

Ductal Adenocarcinoma (PDAC) Cell Lines

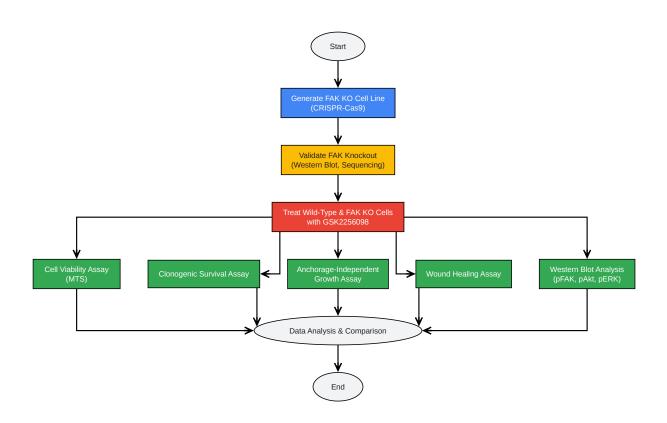
Cell Line	FAK Y397 Phosphoryl ation Inhibition (at 0.1-10 µM)	Effect on Cell Viability	Effect on Anchorage- Independen t Growth	Effect on Motility	Reference
L3.6pl	High (>90%)	Decreased	Decreased	Decreased	[1]
PANC-1	Low (<20%)	Decreased	No significant change	Decreased	[1]

Signaling Pathways and Experimental Workflow FAK Signaling Pathway









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